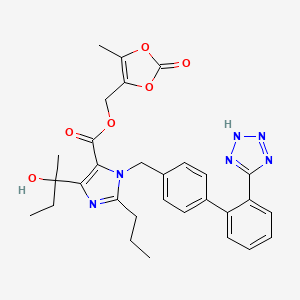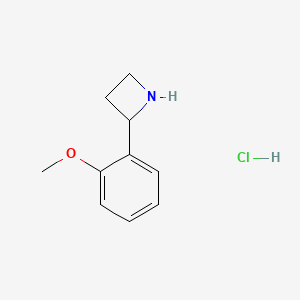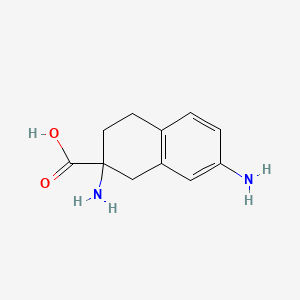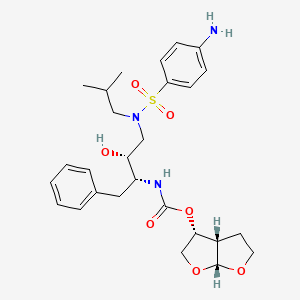
1-epi-Darunavir
Übersicht
Beschreibung
1-epi-Darunavir is a stereoisomer of Darunavir, a well-known antiretroviral medication used to treat and prevent human immunodeficiency virus (HIV) infection. Darunavir is a protease inhibitor that works by blocking the activity of the HIV protease enzyme, which is essential for the virus’s replication. The this compound compound shares a similar structure but differs in the spatial arrangement of its atoms, which can influence its biological activity and pharmacological properties.
Wissenschaftliche Forschungsanwendungen
1-epi-Darunavir has several scientific research applications, including:
Chemistry: Used as a model compound to study stereoisomerism and its effects on biological activity.
Biology: Investigated for its potential to inhibit other proteases beyond HIV protease.
Industry: Utilized in the development of new pharmaceutical formulations to improve drug delivery and efficacy.
Wirkmechanismus
Target of Action
1-epi-Darunavir, also known as Darunavir, is primarily targeted towards the HIV-1 protease . This protease is a key target in AIDS therapeutics . The HIV-1 protease is a dimeric enzyme’s active site that has become ineffective due to the emergence of drug-resistant mutants .
Mode of Action
Darunavir is a nonpeptidic inhibitor of protease (PR) . It lodges itself in the active site of PR through a number of hydrogen bonds . It is designed to increase interactions with HIV-1 protease and to be more resistant against HIV-1 protease mutations . Darunavir has a dual mode of action – it binds to the dimeric active site and prevents the dimerization by binding to the HIVPR monomer .
Biochemical Pathways
Darunavir inhibits and is primarily metabolized by cytochrome P450 3A (CYP3A) isoenzymes . It is co-administered with low-dose ritonavir, which is an inhibitor of CYP3A isoenzymes . This pharmacologically enhances darunavir, resulting in increased plasma concentrations .
Pharmacokinetics
Darunavir is rapidly absorbed, with a time to maximum plasma concentration (Cmax) within 3 hours for both boosted and unboosted darunavir . The terminal elimination half-life (t1/2) of darunavir is 15 hours in the presence of ritonavir . When darunavir was given as a 400 mg single dose in the presence of low-dose ritonavir (100 mg) to HIV-negative, healthy volunteers immediately after intake of a standard meal, the plasma concentration of darunavir was increased by 30% compared with administration under fasted conditions .
Result of Action
Darunavir, co-administered with ritonavir, and with other antiretroviral agents, is indicated for the treatment of human immunodeficiency virus (HIV) in children age 3 or above and adults with HIV-1 infection . It is used in the treatment of HIV infection in patients with a history of prior antiretroviral therapies .
Action Environment
The action of Darunavir can be influenced by environmental factors. For instance, St. John’s wort may reduce the effectiveness of darunavir by increasing the breakdown of darunavir by the metabolic enzyme CYP3A . Therefore, the efficacy and stability of Darunavir can be influenced by the presence of other substances in the body that interact with the same metabolic pathways.
Biochemische Analyse
Biochemical Properties
1-epi-Darunavir interacts with various biomolecules, primarily the cytochrome P450 3A (CYP3A) isoenzymes . It inhibits these enzymes, which are crucial for the metabolism of many drugs. This interaction results in increased plasma concentrations of this compound, allowing for a lower daily dose .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by suppressing levels of HIV-1 RNA, thereby restoring and preserving immunological function . It also has a high genetic barrier to resistance development, making it effective against wild-type HIV-1 virus and a wide range of protease inhibitor-resistant viruses .
Molecular Mechanism
The mechanism of action of this compound involves binding to the active site of the HIV-1 protease, preventing the virus from maturing and being able to infect other cells . It also prevents the dimerization of the HIV-1 protease by binding to the monomer, further inhibiting the virus’s ability to replicate .
Temporal Effects in Laboratory Settings
The terminal elimination half-life (t1/2) of this compound is approximately 15 hours in the presence of ritonavir . This indicates that the drug remains effective in the body for a significant period, allowing for once-daily dosing .
Dosage Effects in Animal Models
Higher doses may lead to more significant viral load reduction, but they may also increase the risk of side effects .
Metabolic Pathways
This compound is primarily metabolized by CYP3A isoenzymes . Ritonavir, a CYP3A inhibitor, is often co-administered with this compound to increase its plasma concentrations .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interaction with CYP3A isoenzymes . The inhibition of these enzymes by this compound affects its bioavailability and distribution .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-epi-Darunavir involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by the introduction of various functional groups. The synthetic route typically involves:
- Formation of the bicyclic core through a cyclization reaction.
- Introduction of the sulfonamide group via a sulfonylation reaction.
- Addition of the hydroxy group through a hydroxylation reaction.
- Final coupling reactions to attach the remaining functional groups.
Industrial Production Methods: Industrial production of this compound follows similar steps but is optimized for large-scale synthesis. Techniques such as hot-melt extrusion and spray-drying are employed to improve the solubility and bioavailability of the compound. The use of mesoporous carriers and water-soluble polymers in the form of amorphous solid dispersions has shown to enhance the dissolution rate and bioavailability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-epi-Darunavir undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can influence its pharmacological properties.
Vergleich Mit ähnlichen Verbindungen
Darunavir: The parent compound, widely used in HIV treatment.
Amprenavir: Another protease inhibitor with a similar core structure but different functional groups.
Lopinavir: A protease inhibitor with a different stereochemistry and pharmacological profile.
Uniqueness: 1-epi-Darunavir is unique due to its distinct stereochemistry, which can influence its binding affinity and inhibitory activity against the HIV protease enzyme. This uniqueness makes it a valuable compound for studying the effects of stereoisomerism on drug activity and for developing new therapeutic agents with improved efficacy and reduced resistance .
Eigenschaften
IUPAC Name |
[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2R,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23+,24+,25-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBJHOAVZSMMDJ-FMTGGWRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN(C[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1546918-95-9 | |
| Record name | Darunavir, (1R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1546918959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DARUNAVIR, (1R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX4G61Z45Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


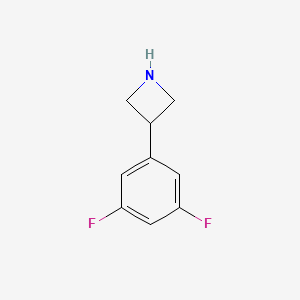

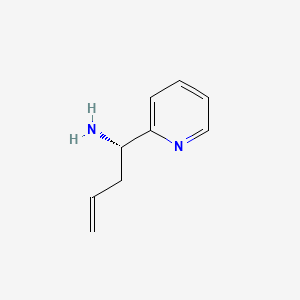
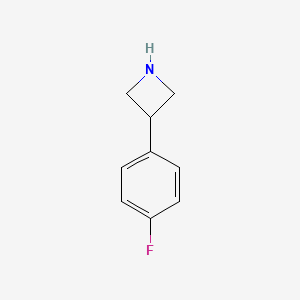

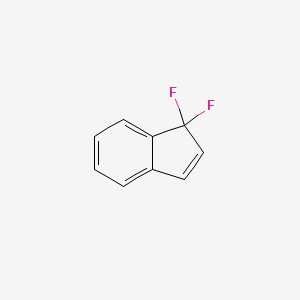
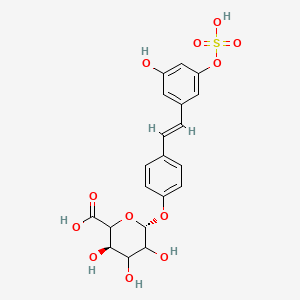
![2-[4-(4-Bromophenyl)sulfonio-2,5-dimethoxyphenyl]ethylazanium;chloride](/img/structure/B584701.png)
